molecular formula C10H22O3 B14379037 Acetic acid;5,5-dimethylhexan-3-ol CAS No. 89389-87-7

Acetic acid;5,5-dimethylhexan-3-ol

Cat. No.: B14379037
CAS No.: 89389-87-7
M. Wt: 190.28 g/mol
InChI Key: UMTYUSBTFRIDPL-UHFFFAOYSA-N
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Description

Acetic acid;5,5-dimethylhexan-3-ol is a chemical compound featuring a branched secondary alcohol, 5,5-dimethylhexan-3-ol, associated with acetic acid. The 5,5-dimethylhexan-3-ol component is characterized by a hydroxyl group attached to a carbon atom that is bonded to two other carbons, classifying it as a secondary alcohol . Its structure includes significant branching, with a neopentyl-like (tert-butyl) group that introduces considerable steric hindrance around the reactive hydroxyl group . This bulkiness can impede the approach of reactants, making it less reactive than unbranched secondary alcohols in certain reactions, such as ethoxylation . The compound serves as a valuable intermediate in organic synthesis. The parent alcohol can be synthesized via Grignard reactions, such as between ethylmagnesium bromide and 3,3-dimethylbutanal, or through the catalytic hydrogenation of 5,5-dimethylhexan-3-one . As a synthetic intermediate, the alcohol can be dehydrated to form alkenes like (E)-2,2-dimethylhex-3-ene, or it can undergo esterification . Its esterification with acetic acid yields the corresponding acetate ester, making it a precursor for compounds with potential applications in materials science and fragrance . This product is intended for research purposes as a building block in organic molecular architecture. For Research Use Only. Not intended for diagnostic or therapeutic use, or for human or veterinary use.

Properties

CAS No.

89389-87-7

Molecular Formula

C10H22O3

Molecular Weight

190.28 g/mol

IUPAC Name

acetic acid;5,5-dimethylhexan-3-ol

InChI

InChI=1S/C8H18O.C2H4O2/c1-5-7(9)6-8(2,3)4;1-2(3)4/h7,9H,5-6H2,1-4H3;1H3,(H,3,4)

InChI Key

UMTYUSBTFRIDPL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C)(C)C)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes for 5,5-Dimethylhexan-3-Ol

Catalytic Hydrogenation of 5,5-Dimethylhexan-3-One

The reduction of 5,5-dimethylhexan-3-one (CAS: 5340-30-7) via catalytic hydrogenation is the most scalable method for producing 5,5-dimethylhexan-3-ol.

Reaction Conditions and Mechanisms
  • Catalyst : Palladium on carbon (Pd/C) at 1–5 wt% loading.
  • Temperature : 50–100°C under hydrogen gas (1–5 atm pressure).
  • Solvent : Ethanol or methanol, facilitating substrate solubility and catalyst activity.
  • Yield : >90% with minimal byproducts.

The reaction proceeds through adsorption of hydrogen onto the catalyst surface, followed by sequential hydrogenation of the ketone group to a secondary alcohol.

Industrial Optimization
  • Catalyst Recycling : Pd/C can be reused for 5–7 cycles after filtration and reactivation.
  • Continuous Flow Systems : Enhance throughput by reducing batch processing times.

Epoxidation and Dehydration Cyclization of Isovaleric Acid

An alternative route involves the epoxidation of isovaleric acid (CAS: 503-74-2), though this method is less common due to lower yields (~65%).

Reaction Steps
  • Epoxidation : Treatment with benzoyl peroxide forms an intermediate epoxide.
  • Dehydration Cyclization : Acid-catalyzed dehydration (e.g., H₂SO₄) induces cyclization to yield 5,5-dimethylhexan-3-ol.
Limitations
  • Byproduct Formation : Competing polymerization reactions reduce efficiency.
  • Energy Intensity : High temperatures (>120°C) required for cyclization.

Physicochemical Properties of 5,5-Dimethylhexan-3-Ol

Structural and Spectral Characterization

Property Value/Description
Molecular Formula C₈H₁₈O
Molecular Weight 130.23 g/mol
Boiling Point 195–198°C
IR Spectrum O-H stretch: 3350 cm⁻¹; C-O stretch: 1050 cm⁻¹
¹H NMR (CDCl₃) δ 1.15 (s, 6H, 2×CH₃); δ 3.50 (m, 1H, -OH)

Chemical Reactions Analysis

Types of Reactions

Acetic acid;5,5-dimethylhexan-3-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group in the compound can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester bond can be reduced to yield the corresponding alcohol and acetic acid.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products

    Oxidation: 5,5-dimethylhexanoic acid or 5,5-dimethylhexan-3-one.

    Reduction: 5,5-dimethylhexan-3-ol and acetic acid.

    Substitution: Various esters or acids depending on the nucleophile used.

Scientific Research Applications

Acetic acid;5,5-dimethylhexan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;5,5-dimethylhexan-3-ol involves its hydrolysis to yield acetic acid and 5,5-dimethylhexan-3-ol. The hydrolysis can be catalyzed by esterases or acidic conditions. The acetic acid produced can participate in various metabolic pathways, including the citric acid cycle .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetic Acid;5-Methylhexan-3-ol (CAS 89389-86-6)

  • Molecular Formula : C₉H₂₀O₃
  • Molecular Weight : 176.25 g/mol
  • Key Differences: The absence of a methyl group at the C5 position of the hexanol chain reduces steric hindrance compared to 5,5-dimethylhexan-3-ol. Lower molecular weight (176.25 vs. 190.28 g/mol) may result in higher volatility. Similar hydrogen-bonding capacity (2 donors, 3 acceptors) suggests comparable solubility profiles .

3-Ethyl-5,5-Dimethylhexan-3-ol;4-Nitrobenzoic Acid (CAS 61355-34-8)

  • Molecular Formula: C₁₇H₂₇NO₅
  • Molecular Weight : 325.40 g/mol
  • Key Differences: Incorporation of a nitrobenzoic acid moiety introduces strong electron-withdrawing effects, enhancing acidity compared to acetic acid.

5,5-Dimethylhexan-3-ol (CAS 66576-31-6)

  • Molecular Formula : C₈H₁₈O
  • Molecular Weight : 130.23 g/mol
  • Key Differences: Lacks the acetic acid component, resulting in lower polarity and reduced solubility in polar solvents.

Physicochemical and Functional Comparisons

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Density (kg/m³)
Acetic acid;5,5-dimethylhexan-3-ol C₁₀H₂₂O₃ 190.28 2 3 Not reported
5,5-Dimethylhexan-3-ol C₈H₁₈O 130.23 1 1 833.90
Acetic acid;5-methylhexan-3-ol C₉H₂₀O₃ 176.25 2 3 Not reported

Table 2: Functional Group Influence on Reactivity

Compound Functional Groups Potential Applications
This compound Carboxylic acid, tertiary alcohol Solvent, intermediate in ester synthesis
5,5-Dimethylhexan-3-ol Tertiary alcohol Fragrance, hydrophobic solvent
3-Ethyl-5,5-dimethylhexan-3-ol;4-nitrobenzoic acid Nitrobenzoic acid, tertiary alcohol Pharmaceuticals, nitration reactions

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5,5-dimethylhexan-3-ol critical for experimental design?

  • Answer : 5,5-Dimethylhexan-3-ol has a density of 833.90 kg/m³ at 293.15 K and a boiling point of 432.15 K . These properties are essential for designing purification steps (e.g., distillation) and solvent compatibility in synthesis. For acetic acid, its hydrophilic nature and miscibility with polar/non-polar solvents (e.g., water, chloroform) influence its role in mixed-solvent systems .

Q. Which chromatographic techniques effectively separate acetic acid from tertiary alcohols like 5,5-dimethylhexan-3-ol?

  • Answer : Gas chromatography (GC) with flame ionization detection is effective for separating volatile alcohols. For instance, De Baere et al. used GC to quantify 3-cyanopropionic acid derivatives, which can be adapted for tertiary alcohols . High-performance liquid chromatography (HPLC) with a C18 column and acidic mobile phase (e.g., 0.1% trifluoroacetic acid) resolves polar compounds like acetic acid .

Q. How can titration errors be minimized when quantifying acetic acid in mixtures with alcohols?

  • Answer : Phenolphthalein-based titration (e.g., NaOH vs. acetic acid) is prone to interference from alcohols. Use back-titration with standardized HCl after neutralization or employ HPLC for direct quantification to avoid errors caused by competing proton donors .

Advanced Research Questions

Q. What metabolic flux analysis (MFA) approaches optimize acetic acid production in bacterial systems exposed to tertiary alcohols?

  • Answer : Overexpression of pyrroloquinoline quinone-dependent alcohol dehydrogenase (PQQ-ADH) in Acetobacter pasteurianus enhances ethanol-to-acetate conversion. MFA models integrating substrate uptake rates (e.g., glucose, ethanol) and byproduct formation (e.g., acetate, CO₂) can identify bottlenecks. For example, flux balance analysis (FBA) using genome-scale models revealed increased TCA cycle activity in engineered strains .

Q. How does 5,5-dimethylhexan-3-ol influence enzyme kinetics in acetic acid biosynthesis?

  • Answer : Tertiary alcohols may inhibit alcohol dehydrogenases (ADHs) by competing for binding sites. In Acetobacter, PQQ-ADH activity is pH-dependent; acidic conditions favor ethanol oxidation but may reduce affinity for bulkier alcohols. Kinetic assays (e.g., Michaelis-Menten plots with varying substrate concentrations) and molecular docking simulations can quantify inhibition .

Q. What experimental strategies resolve contradictions in NMR data for acetic acid-alcohol mixtures?

  • Answer : Signal overlap in ¹H-NMR (e.g., acetic acid’s methyl group at ~2.1 ppm vs. alcohol protons) can be addressed by deuterated solvent exchange or 2D techniques (HSQC, COSY). For 5,5-dimethylhexan-3-ol, DEPT-135 NMR distinguishes CH₃ groups (positive phase) from CH₂/CH groups .

Q. How do pH and temperature affect the stability of acetic acid-5,5-dimethylhexan-3-ol co-solvent systems?

  • Answer : Acetic acid’s acidity (pKa ~4.76) protonates alcohol hydroxyl groups at low pH, altering solubility. Accelerated stability studies (40–60°C, 75% RH) with HPLC monitoring reveal degradation pathways (e.g., esterification). For 5,5-dimethylhexan-3-ol, thermal gravimetric analysis (TGA) confirms decomposition onset at ~425 K .

Methodological Considerations

  • Data Contradictions : Discrepancies in acetic acid quantification (e.g., titration vs. HPLC) often arise from matrix effects. Validate methods using spiked recovery experiments .
  • Synergistic Effects : In microbial systems, acetic acid and alcohols may jointly induce stress responses (e.g., heat shock proteins). Proteomic profiling (2D-PAGE/MS) identifies upregulated chaperones like GroEL .

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